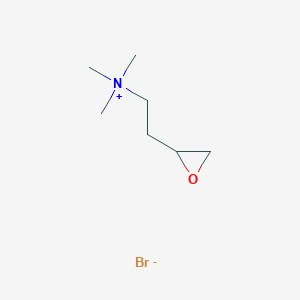
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is a chemical compound with the molecular formula C₇H₁₆BrNO. It is known for its unique structure, which includes an oxirane (epoxide) ring and a quaternary ammonium group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide typically involves the reaction of trimethylamine with an epoxide-containing compound. One common method is the reaction of trimethylamine with epichlorohydrin, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through crystallization or distillation to remove impurities and achieve a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring.
Catalysts: Acidic or basic catalysts may be used to facilitate the ring-opening reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a β-amino alcohol, while reaction with a thiol can yield a β-thioether.
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The quaternary ammonium group also contributes to the compound’s solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium chloride
- N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium iodide
- N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium sulfate
Uniqueness
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to its chloride, iodide, and sulfate counterparts. The choice of counterion can affect the compound’s behavior in different chemical reactions and applications.
Propriétés
Numéro CAS |
89500-02-7 |
|---|---|
Formule moléculaire |
C7H16BrNO |
Poids moléculaire |
210.11 g/mol |
Nom IUPAC |
trimethyl-[2-(oxiran-2-yl)ethyl]azanium;bromide |
InChI |
InChI=1S/C7H16NO.BrH/c1-8(2,3)5-4-7-6-9-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WGXFNTWYKCMMIF-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC1CO1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


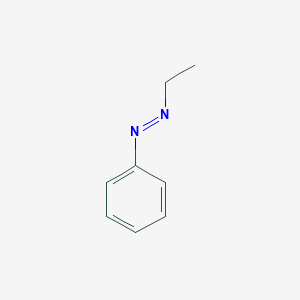
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
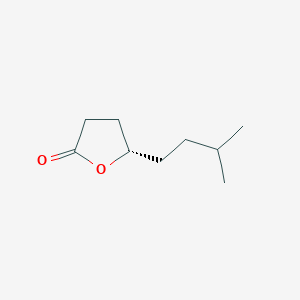
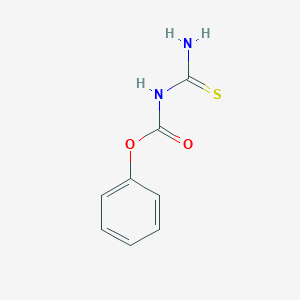

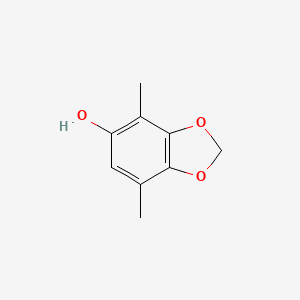



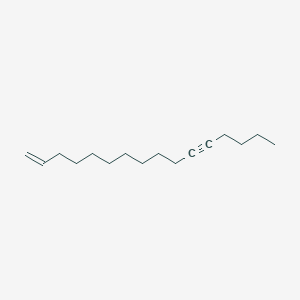
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
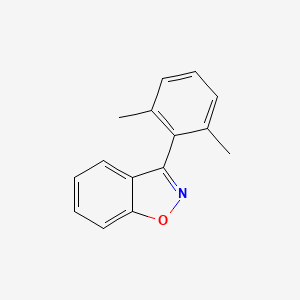
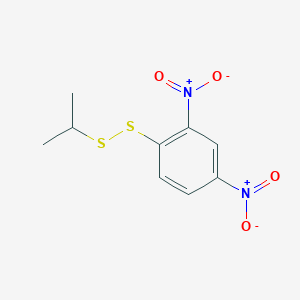
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
